N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of furan rings, which are five-membered aromatic rings containing one oxygen atom. The compound also contains a nitrophenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. The optimization of reaction conditions, such as solvent choice and substrate concentrations, is crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of furan rings.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with various molecular targets. The furan rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking interactions. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. These interactions contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(furan-2-ylmethyl)oxalamide: Similar in structure but lacks the nitrophenoxy group.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains a single furan ring and a carboxamide group.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group
Uniqueness
N,N-bis[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both furan rings and a nitrophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H16N2O6 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N2O6/c21-18(13-26-17-8-2-1-7-16(17)20(22)23)19(11-14-5-3-9-24-14)12-15-6-4-10-25-15/h1-10H,11-13H2 |
InChI Key |
VCRUBCMKFNWZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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